molecular formula C18H17ClN2O2S B2663535 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 317338-16-2

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2663535
CAS No.: 317338-16-2
M. Wt: 360.86
InChI Key: XUQRQQQOQAJNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical research reagent built around a benzothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry with diverse therapeutic potential . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Benzothiazole derivatives are extensively investigated in neuroscience for their activity on key pharmacological targets. While the specific profile of this compound is under characterization, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential utility as a pharmacological tool for probing the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues . Furthermore, benzothiazole-based molecules are prominent in the development of Multitarget-Directed Ligands (MTDLs) for complex neurodegenerative diseases such as Alzheimer's . These compounds are designed to interact simultaneously with multiple targets, such as cholinesterases (AChE and BuChE) and histamine H3 receptors, offering a modern approach to counteracting the multifactorial pathology of cognitive decline . Researchers can leverage this reagent to explore its specific mechanism of action, potency, and selectivity within these or other biological contexts. For more details on related compounds and their biological activities, researchers can refer to scientific literature available through sources like the National Library of Medicine (NLM) .

Properties

IUPAC Name

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRQQQOQAJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Substitution Reaction: The 6-chloro substituent is introduced via a halogenation reaction using chlorine or a chlorinating agent.

    Amidation: The final step involves the reaction of the chlorinated benzothiazole with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in inflammatory pathways, thereby exerting its pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a systematic comparison of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide with structurally related benzothiazole and benzamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Comparative Analysis of Key Benzothiazole Derivatives

Compound Name Substituents/Modifications Biological Activity/Properties Key Findings/References
This compound 6-Cl, 4-butoxy benzamide Not explicitly reported; inferred antimicrobial potential based on structural analogs Structural uniqueness in substituent arrangement
Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides Trifluoromethyl groups at varying positions Antifungal activity (active vs. inactive isomers) Positional isomerism critical for antifungal efficacy
Quin-C1 (4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydroquinazolin-3-yl]benzamide) Quinazoline core, 4-methoxy phenyl FPR2 agonist: Induces chemotaxis, calcium mobilization Higher selectivity for FPR2 vs. benzothiazole derivatives
MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy, cyano, pyridylmethyl Yeast cytotoxicity (IC₅₀ = 8.1 µM); potential CYP51 inhibitor Efflux pump sensitivity in engineered yeast strains
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) Unsubstituted benzamide Crystallographic studies (a = 5.9479 Å, Volume = 1169.13 ų) Lower lipophilicity vs. substituted derivatives
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-methyl, 4-Cl, 2-nitro Structural analog with nitro group Enhanced electron-withdrawing effects may influence reactivity

Key Findings from Comparative Studies

Structural Isomerism and Activity

  • Trifluoro-substituted benzothiazole isomers demonstrate that minor positional changes (e.g., ortho vs. para trifluoromethyl groups) drastically alter antifungal activity, underscoring the importance of substituent placement .

Target Specificity

  • Quin-C1, despite sharing the 4-butoxy benzamide moiety, targets FPR2 via its quinazoline core, whereas benzothiazole derivatives like the target compound may interact with distinct pathways (e.g., microbial enzymes or inflammatory mediators) .

Physicochemical and Crystallographic Properties

  • The target compound’s butoxy group may reduce crystallinity compared to simpler analogs like 2-BTBA, which exhibit well-defined lattice parameters (e.g., Volume = 1169.13 ų) .

Biological Activity

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Synthesis

The compound features a benzothiazole core with specific substituents that enhance its pharmacological properties. The synthesis typically involves cyclization of 2-aminothiophenol with carboxylic acid derivatives, followed by chlorination and amidation with 4-butoxybenzoic acid using coupling agents like EDCI .

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299. These compounds showed the ability to induce apoptosis and arrest the cell cycle at specific concentrations .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
B7A4311Inhibition of AKT and ERK pathways
This compoundA549TBDTBD

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential use in treating inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with molecular targets involved in signal transduction pathways related to inflammation and cancer progression. This interaction may lead to the inhibition of key signaling proteins, thereby reducing cell survival and promoting apoptosis .

Case Studies

Recent studies have focused on the dual action of benzothiazole derivatives in both anticancer and anti-inflammatory contexts. For instance, a compound structurally similar to this compound was shown to significantly reduce cancer cell proliferation while simultaneously lowering levels of inflammatory cytokines in vitro .

Comparison with Similar Compounds

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundPromisingModerate
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amineHighLow

The presence of both butoxy and chloro groups in this compound may enhance its biological activity compared to other benzothiazole derivatives that lack these substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.